molecular formula C25H22FN5O3S B11424399 N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide

N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide

Cat. No.: B11424399
M. Wt: 491.5 g/mol
InChI Key: JAUYJOHIOLJATF-UHFFFAOYSA-N
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Description

N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazole ring, a phenyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.

    Final Coupling: The final step involves coupling the triazole derivative with phenoxyacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. The presence of the triazole ring and the fluorophenyl group suggests it might exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could facilitate binding to metal ions or other biomolecules, while the fluorophenyl group could enhance its lipophilicity, improving cell membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide stands out due to its specific combination of functional groups. The presence of both a triazole ring and a fluorophenyl group provides unique chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H22FN5O3S

Molecular Weight

491.5 g/mol

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C25H22FN5O3S/c26-18-11-13-19(14-12-18)28-24(33)17-35-25-30-29-22(31(25)20-7-3-1-4-8-20)15-27-23(32)16-34-21-9-5-2-6-10-21/h1-14H,15-17H2,(H,27,32)(H,28,33)

InChI Key

JAUYJOHIOLJATF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)COC4=CC=CC=C4

Origin of Product

United States

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